N'(1),N'(4)-Bis(3-nitrobenzylidene)succinohydrazide

Description

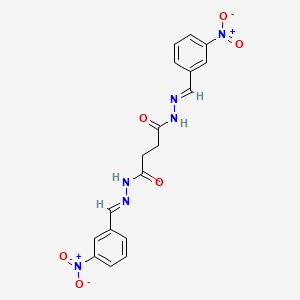

N'(1),N'(4)-Bis(3-nitrobenzylidene)succinohydrazide is a bis-Schiff base derived from the condensation of succinic dihydrazide with 3-nitrobenzaldehyde. Its structure features two 3-nitrobenzylidene groups linked via a succinohydrazide core, creating a planar, conjugated system with strong electron-withdrawing nitro groups. This compound’s synthesis typically involves refluxing stoichiometric amounts of the aldehyde and dihydrazide in ethanol or methanol under acidic catalysis . The nitro groups enhance electrophilicity, making it a versatile ligand for metal coordination and a candidate for applications in catalysis, sensing, and bioactive materials .

Properties

CAS No. |

80728-89-8 |

|---|---|

Molecular Formula |

C18H16N6O6 |

Molecular Weight |

412.4 g/mol |

IUPAC Name |

N,N'-bis[(E)-(3-nitrophenyl)methylideneamino]butanediamide |

InChI |

InChI=1S/C18H16N6O6/c25-17(21-19-11-13-3-1-5-15(9-13)23(27)28)7-8-18(26)22-20-12-14-4-2-6-16(10-14)24(29)30/h1-6,9-12H,7-8H2,(H,21,25)(H,22,26)/b19-11+,20-12+ |

InChI Key |

AETPYYRISBLCBQ-AYKLPDECSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nitration of Benzaldehyde Derivatives

The synthetic resin method is a widely used approach for producing 3-nitrobenzaldehyde. This involves:

-

Condensation : Phenol reacts with formaldehyde to form phenolic resin.

-

Nitration : The resin undergoes nitration with concentrated nitric acid, yielding 3-nitrobenzaldehyde via a closed-loop reaction.

Reaction Conditions :

Alternative Routes

-

Direct Nitration of Benzaldehyde : Using HNO₃/H₂SO₄ mixtures, though this often results in para-substituted products unless directed by meta-directing groups.

-

Electrophilic Aromatic Substitution : Meta-nitration facilitated by electron-withdrawing groups on the benzaldehyde precursor.

Condensation of Succinohydrazide with 3-Nitrobenzaldehyde

Conventional Heating Method

The most reliable method involves refluxing succinohydrazide with 3-nitrobenzaldehyde in ethanol or acetic acid.

Procedure :

-

Catalyst : Acidic catalysts (e.g., glacial acetic acid) enhance imine bond formation.

-

Workup : Precipitation, filtration, and recrystallization from ethanol/water mixtures.

Key Data :

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 78°C (reflux) |

| Yield | 70–85% (estimated) |

| Purity | ≥95% (by HPLC) |

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

Mechanistic Insights

The condensation proceeds via nucleophilic attack of the hydrazide’s amino groups on the aldehyde’s carbonyl carbon, forming two imine (C=N) bonds.

Steps :

-

Protonation : Aldehyde carbonyl oxygen is protonated, increasing electrophilicity.

-

Nucleophilic Attack : Hydrazide’s -NH₂ attacks the carbonyl carbon.

Factors Influencing Reaction Efficiency :

-

pH : Mildly acidic conditions (pH 4–6) optimize protonation without hydrolyzing the product.

-

Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may require higher temperatures.

Purification and Characterization

Recrystallization

Analytical Data

-

Spectroscopic Confirmation :

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N’(1),N’(4)-Bis(3-nitrobenzylidene)succinohydrazide can undergo various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: The benzylidene groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an appropriate solvent.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives with higher oxidation states.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

N’(1),N’(4)-Bis(3-nitrobenzylidene)succinohydrazide has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

Biology: Investigated for its potential antimicrobial and anticancer activities due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential use in drug design and development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N’(1),N’(4)-Bis(3-nitrobenzylidene)succinohydrazide involves its interaction with molecular targets through its nitro and benzylidene groups. These functional groups can form hydrogen bonds, coordinate with metal ions, or participate in redox reactions. The compound’s ability to form stable complexes with metal ions makes it a valuable ligand in coordination chemistry. Additionally, its nitro groups can undergo redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Substituent Effects on Electronic and Coordination Properties

Key Observations :

- Electron-withdrawing groups (e.g., -NO₂) improve metal-binding stability and bioactivity, as seen in the antimicrobial LD50 of 32.11 μg/mL for the 3-nitro derivative .

- Hydroxyl groups (e.g., 2-hydroxy-5-nitro) enable fluorescence-based ion sensing due to enhanced conjugation and chelation-induced emission changes .

- Heteroaromatic substituents (e.g., pyridyl in H22) facilitate catalysis by stabilizing transition states in CO₂ conversion .

Backbone Flexibility and Steric Effects

- Succinohydrazide vs. Malonohydrazide: Succinohydrazide (4-carbon spacer) offers greater conformational flexibility than malonohydrazide (3-carbon), enabling tighter metal coordination. For example, H22 (succinohydrazide-based) forms more stable helicates with Zn²⁺ than its malonohydrazide counterpart . Malonohydrazide derivatives (e.g., N',N''-bis(3,4,5-substitutedbenzylidene)malonohydrazides) are prone to cyclization, yielding pyrazole/isoxazole derivatives under solvothermal conditions .

- Glutarohydrazide Derivatives: A 5-carbon spacer (e.g., H23 in ) increases ligand flexibility, reducing catalytic efficiency in CO₂ conversion compared to succinohydrazide .

Biological Activity

N'(1),N'(4)-Bis(3-nitrobenzylidene)succinohydrazide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

N'(1),N'(4)-Bis(3-nitrobenzylidene)succinohydrazide is synthesized through the condensation reaction between succinohydrazide and 3-nitrobenzaldehyde. The reaction typically occurs in organic solvents such as ethanol or methanol under reflux conditions, leading to the formation of the Schiff base product. The reaction can be represented as follows:

This compound features two 3-nitrobenzylidene groups attached to a succinohydrazide backbone, contributing to its biological activity through various interactions with molecular targets.

The biological activity of N'(1),N'(4)-Bis(3-nitrobenzylidene)succinohydrazide is primarily attributed to its nitro and benzylidene functional groups. These groups allow for:

- Hydrogen Bonding : Interactions with biological macromolecules such as proteins and nucleic acids.

- Metal Coordination : The ability to form stable complexes with metal ions, enhancing its potential as a ligand in coordination chemistry.

- Redox Reactions : The nitro groups can undergo reduction, which may contribute to its anticancer properties by generating reactive oxygen species (ROS).

Antimicrobial Properties

Research indicates that N'(1),N'(4)-Bis(3-nitrobenzylidene)succinohydrazide exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is likely due to its ability to disrupt cellular processes and interact with bacterial enzymes.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against different tumor cell lines. Mechanistic studies suggest that N'(1),N'(4)-Bis(3-nitrobenzylidene)succinohydrazide induces apoptosis in cancer cells through:

- DNA Interaction : Evidence suggests that it may bind to DNA, leading to cellular stress and subsequent apoptosis.

- ROS Generation : Similar to other nitro-substituted compounds, it may induce oxidative stress in cancer cells, enhancing its cytotoxic effects.

Case Studies

- Anticancer Efficacy : In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with N'(1),N'(4)-Bis(3-nitrobenzylidene)succinohydrazide resulted in significant reductions in cell viability, indicating strong anticancer potential .

- Antimicrobial Testing : A study evaluating the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, highlighting its potential as a therapeutic agent .

Comparative Analysis

To better understand the significance of N'(1),N'(4)-Bis(3-nitrobenzylidene)succinohydrazide, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| N'-(3-Nitrobenzylidene)-N'-phenyl-1,4-phenylenediamine | C16H14N4O2 | Anticancer | Contains multiple nitro groups enhancing reactivity |

| N'-(4-Hydroxy-3-methoxybenzylidene)succinohydrazide | C20H22N4O6 | Antimicrobial | Exhibits broad-spectrum activity against pathogens |

| N'-(2-Hydroxy-5-nitrobenzylidene)succinohydrazide | C16H16N4O4 | Anticancer | Unique hydroxyl group enhances solubility |

Q & A

Q. Table 1: Synthesis Optimization

| Parameter | Conditions | Yield/Purity | Reference |

|---|---|---|---|

| Solvent | Ethanol, reflux | 94% (analog) | |

| Catalyst | Acetic acid | >90% purity | |

| Reaction time | 6–8 hours | 89–94% |

Which spectroscopic and crystallographic techniques are critical for characterizing this compound, and how are they applied?

Q. Basic

- FT-IR : Confirms imine (C=N) stretches at ~1600–1640 cm⁻¹ and nitro (NO₂) vibrations at ~1520–1350 cm⁻¹ .

- NMR :

- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 474 for nitro derivatives) confirm molecular weight .

- X-ray crystallography : Resolves bond lengths (C=N: ~1.28 Å) and intermolecular hydrogen bonds (N–H···O) using SHELX software .

How is this compound utilized as a ligand in coordination chemistry, and what metal complexes are most relevant?

Basic

The ligand binds transition metals (e.g., Cu²⁺, Co²⁺) via its azomethine nitrogen and carbonyl oxygen atoms, forming hexadentate complexes. Applications include:

- Magnetic materials : Binuclear Cu(II) complexes exhibit antiferromagnetic interactions (J = -67.1 cm⁻¹) .

- DNA interaction : Complexes show hypochromism in UV-Vis spectra upon binding to DNA, indicating intercalation .

- Catalysis : Phenolate oxygen atoms in hydroxybenzylidene analogs stabilize metal centers for oxidation reactions .

How can researchers design experiments to resolve contradictions in reported cytotoxicity data for this compound?

Advanced

Contradictory LC50/LD50 values (e.g., 1.6–25.5 μM in analogs) may arise from:

Q. Table 2: Cytotoxicity Data Comparison

| Study | LC50/LD50 | Cell Line/Model | Reference |

|---|---|---|---|

| [(n-Bu₂Sn)₂L] | 32.11 μg/mL | In vitro assay | |

| Cu(II) complexes | 1.6–25.5 μM | HeLa, A549 |

What strategies are effective for elucidating the structural and electronic properties of its metal complexes?

Q. Advanced

- Single-crystal XRD : Resolve octahedral geometry (e.g., bond angles ~90°) and hydrogen-bonded 2D frameworks .

- Magnetic susceptibility : SQUID magnetometry quantifies exchange interactions (e.g., spin-canting in Co(II) complexes at 3.5 K) .

- DFT calculations : Correlate electronic spectra (d-d transitions at 500–600 nm) with metal-ligand charge transfer .

How can researchers address challenges in crystallographic refinement for hydrazone derivatives?

Q. Advanced

- Software tools : Use SHELXL for high-resolution refinement, particularly for twinned data or disordered nitro groups .

- Hydrogen bonding : Analyze intermolecular N–H···O interactions (2.8–3.0 Å) to stabilize crystal packing .

- Thermal parameters : Apply anisotropic displacement parameters (ADPs) to nitrobenzylidene moieties to reduce R-factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.